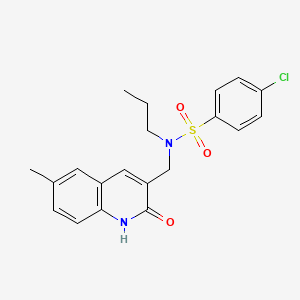
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to study the role of GSK-3 in various biological processes.
作用機序
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is a potent and selective inhibitor of GSK-3. It binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This leads to the accumulation of beta-catenin, a downstream target of GSK-3, and the activation of Wnt signaling. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide also inhibits the phosphorylation of tau protein, a key player in neurodegenerative diseases.
Biochemical and physiological effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It promotes the differentiation of embryonic stem cells into various cell types, including neural progenitor cells, cardiomyocytes, and pancreatic beta cells. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide also promotes the survival and proliferation of neural stem cells and enhances the regeneration of axons in injured spinal cord neurons. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is its high selectivity and potency for GSK-3. This allows researchers to study the specific role of GSK-3 in various biological processes without affecting other signaling pathways. Another advantage is its ability to promote the differentiation of embryonic stem cells into various cell types. However, one of the limitations of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is its relatively short half-life, which requires frequent dosing in cell culture and animal experiments.
将来の方向性
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. One direction is to study its role in the regulation of circadian rhythms, as GSK-3 has been implicated in the regulation of the circadian clock. Another direction is to investigate its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to optimize the dosing and delivery of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide for clinical applications.
合成法
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps, starting from the reaction of 2-hydroxy-6-methylquinoline with propylamine to form the corresponding amine. The amine is then reacted with 4-chlorobenzenesulfonyl chloride to obtain the sulfonamide. The final step involves the reaction of the sulfonamide with formaldehyde and sodium cyanoborohydride to form 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide.
科学的研究の応用
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic beta cells. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has also been used to study the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-7-5-17(21)6-8-18)13-16-12-15-11-14(2)4-9-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRPNFADYWBYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

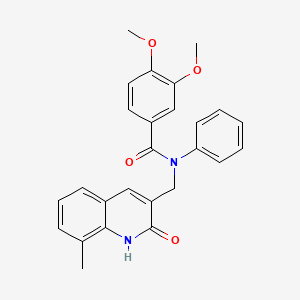

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

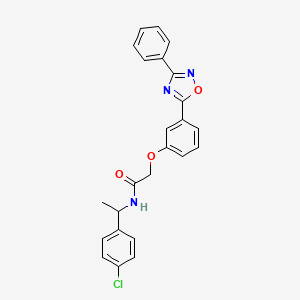
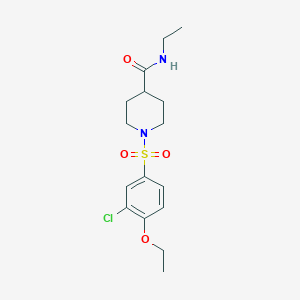
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
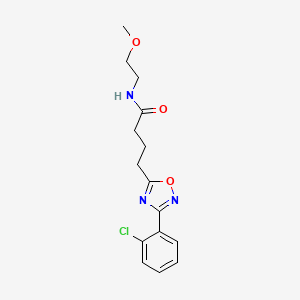

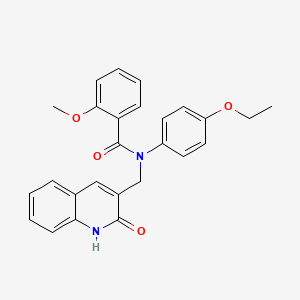
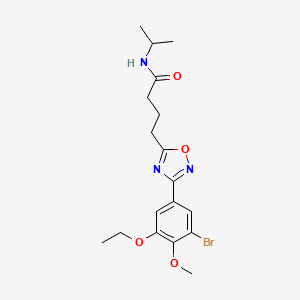
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)
